molecular formula C18H15FN4O2 B2446869 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477862-19-4

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Cat. No. B2446869
CAS RN: 477862-19-4
M. Wt: 338.342
InChI Key: GANUGRBSWBVJQY-UHFFFAOYSA-N
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Description

“2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide” is a chemical compound with the molecular formula C18H15FN4O2 . It is related to “2-(4-Fluorophenyl)acetohydrazide”, which has the molecular formula C8H9FN2O .


Molecular Structure Analysis

The molecular structure of “2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide” is complex, with multiple aromatic rings and functional groups. The presence of the fluorophenyl group, pyrimidinyl group, and acetohydrazide group contribute to its unique chemical properties .

Scientific Research Applications

Synthesis and Potential Applications

  • Kinase Inhibition : This compound, as part of a broader group of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery highlights its potential application in cancer therapy, as demonstrated by its complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

  • Antimicrobial Properties : Synthesis of derivatives from compounds related to 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide has shown significant antimicrobial activities. These derivatives have been evaluated and found effective against various bacterial and fungal infections, indicating potential applications in treating infectious diseases (Fuloria et al., 2014).

  • Synthesis of Biologically Active Substances : The compound serves as a base object for synthesizing new substances with biological activity. The derivatives synthesized from it have shown varying degrees of microbial inhibition, depending on the nature of the hydrazide fragment and the substituent attached to the benzene ring (Meshcheryakova et al., 2021).

  • Nonlinear Optical Properties : Hydrazones derived from related compounds have been investigated for their third-order nonlinear optical properties. This research opens the possibility of using such derivatives in optical device applications like optical limiters and switches (Naseema et al., 2010).

  • Enzyme Inhibitor Development : Novel pyrazole derivatives synthesized from related compounds have shown promise as enzyme inhibitors, particularly for COX-2 inhibition, indicating potential use in developing treatments for inflammation and breast cancer (Thangarasu et al., 2019).

  • Antitubercular Agents : Derivatives of related compounds have been synthesized and shown to have potent antitubercular activity, suggesting their use in developing new treatments for tuberculosis (Desai et al., 2016).

  • Potential in Treating Neurodegenerative and Diabetic Diseases : Compounds related to 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide have been explored for their potential to inhibit enzymes relevant to Alzheimer's and diabetes, indicating their potential in treating these diseases (Saleem et al., 2018).

properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANUGRBSWBVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328113
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide

CAS RN

477862-19-4
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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